Taxezopidine L
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[3,4,6,11-tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46O15/c1-20-28(54-31(46)15-14-26-12-10-9-11-13-26)17-30(50-22(3)41)38(19-48-21(2)40)32(20)33(51-23(4)42)27-16-29(45)37(8)39(47,36(27,7)18-49-37)35(53-25(6)44)34(38)52-24(5)43/h9-15,27-28,30,32-35,47H,1,16-19H2,2-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLKXWCZWJGUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12C(CC(C(=C)C1C(C3CC(=O)C4(C(C3(CO4)C)(C(C2OC(=O)C)OC(=O)C)O)C)OC(=O)C)OC(=O)C=CC5=CC=CC=C5)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Taxane-Site Microtubule Stabilizers
Disclaimer: No publicly available scientific literature was found for a compound named "taxezopidine." The following technical guide is based on the well-established mechanism of action of taxane-site microtubule-stabilizing agents, such as paclitaxel (B517696) and docetaxel. It is presumed that "taxezopidine" is a hypothetical compound belonging to this class of drugs.
Introduction to Microtubule Dynamics
Microtubules are essential cytoskeletal polymers involved in a myriad of cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[1][2] They are composed of α- and β-tubulin heterodimers that polymerize in a head-to-tail fashion to form protofilaments, which in turn associate laterally to form a hollow cylindrical microtubule.[1] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.[2][3] This process, known as dynamic instability, is driven by the hydrolysis of guanosine (B1672433) triphosphate (GTP) bound to β-tubulin.[1][3] GTP-bound tubulin readily incorporates into the growing microtubule, while the subsequent hydrolysis to guanosine diphosphate (B83284) (GDP) leads to a less stable lattice, favoring depolymerization.[3]
Core Mechanism of Action: Microtubule Stabilization
Taxane-site binding agents represent a class of potent antimitotic drugs that exert their effects by disrupting microtubule dynamics.[3][4] Unlike some other microtubule-targeting agents that promote depolymerization, taxanes stabilize microtubules, shifting the equilibrium from soluble tubulin dimers towards polymerized microtubules.[3][4][5]
At the molecular level, these compounds bind to a specific site on the β-tubulin subunit within the microtubule polymer.[6][7] This binding site is located on the luminal side of the microtubule.[5][7] The binding of a taxane-site agent induces a conformational change in the β-tubulin that strengthens the lateral and longitudinal contacts between tubulin dimers, thereby stabilizing the microtubule structure.[3][8] This stabilization prevents the microtubule from depolymerizing, effectively freezing its dynamic nature.[3][4] The suppression of microtubule dynamics is the primary mechanism by which these drugs arrest cells in the G2/M phase of the cell cycle, leading to apoptosis.[3][5]
Quantitative Data on Taxane-Site Binders
The following tables summarize key quantitative data for well-characterized taxane-site microtubule stabilizers.
Table 1: Binding Affinity and Stoichiometry of Paclitaxel
| Parameter | Value | Reference |
| Apparent Binding Constant (Kapp) | 8.7 x 10⁻⁷ M | [9] |
| Maximal Binding Ratio (Bmax) | 0.6 mol taxol/mol tubulin dimer | [9] |
Table 2: Effects of Paclitaxel on Microtubule Polymerization
| Condition | Observation | Reference |
| In vitro tubulin assembly | Enhances rate and extent of assembly | [9] |
| Cellular soluble tubulin | Converts soluble tubulin pools to microtubules | [10] |
Table 3: Cellular Effects of Taxane-Site Binders
| Compound | Cell Line | IC50 | Reference |
| Paclitaxel | Human Ovarian Carcinoma | Varies by resistance profile | [10] |
| Epothilone (B1246373) D | Model Neurons | Nanomolar concentrations | [11] |
Key Experimental Protocols
The characterization of microtubule-stabilizing agents like taxanes involves a series of in vitro and cell-based assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm.
-
Methodology:
-
Purified tubulin (e.g., porcine tubulin at 40 µM) is prepared in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol).[12]
-
The reaction mixture is supplemented with GTP (1.0 mM) to promote polymerization.[12]
-
The test compound (e.g., "taxezopidine") at various concentrations or a vehicle control (e.g., DMSO) is added to the tubulin solution in a 96-well plate.[12]
-
The plate is incubated at 37°C to initiate polymerization, and the change in absorbance at 340 nm is measured over time using a plate reader.[12]
-
An increase in the rate and extent of polymerization compared to the control indicates a microtubule-stabilizing effect.
-
Tubulin Binding Assay (Sedimentation Assay)
This assay determines the binding affinity and stoichiometry of a compound to polymerized microtubules.
-
Principle: Radiolabeled compound bound to microtubules can be separated from the unbound compound by ultracentrifugation.
-
Methodology:
-
Microtubules are assembled from purified tubulin in the presence of a radiolabeled test compound (e.g., [³H]taxol).[9]
-
The mixture is incubated to allow binding to reach equilibrium.
-
The solution is then centrifuged at high speed to pellet the microtubules and any bound compound.[9]
-
The amount of radioactivity in the pellet and supernatant is quantified to determine the amount of bound and free compound, respectively.
-
Scatchard analysis of the binding data can be used to calculate the apparent binding constant (Kapp) and the maximal binding ratio (Bmax).[9]
-
Immunofluorescence Microscopy for Cellular Microtubule Visualization
This technique allows for the direct observation of a compound's effect on the microtubule network within cells.
-
Principle: Fluorescently labeled antibodies against tubulin are used to visualize the microtubule cytoskeleton in fixed and permeabilized cells.
-
Methodology:
-
Cells (e.g., HeLa cells) are cultured on glass coverslips and treated with the test compound or a vehicle control for a specified time.[12]
-
The cells are then fixed (e.g., with methanol (B129727) or paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access.
-
The cells are incubated with a primary antibody specific for α- or β-tubulin, followed by a fluorescently labeled secondary antibody.
-
The coverslips are mounted on microscope slides, and the microtubule network is visualized using fluorescence microscopy.
-
Microtubule-stabilizing agents typically induce the formation of prominent microtubule bundles and asters.[13]
-
Visualizations of Pathways and Workflows
Signaling Pathway of Microtubule Dynamics and Taxane-Site Binder Intervention
Caption: Mechanism of microtubule stabilization by a taxane-site binder.
Experimental Workflow for Characterizing a Microtubule Stabilizer
Caption: Workflow for characterizing a microtubule-stabilizing agent.
Taxane (B156437) Binding Site on the Tubulin Heterodimer
Caption: Location of the taxane binding site on the β-tubulin subunit.
Conclusion
Taxane-site microtubule-stabilizing agents represent a cornerstone of cancer chemotherapy. Their mechanism of action, centered on the suppression of microtubule dynamics, highlights a critical vulnerability in rapidly dividing cells. A thorough understanding of their interaction with tubulin and the resulting cellular consequences, as elucidated through the experimental protocols described herein, is crucial for the development of novel and more effective anticancer therapies. Future research in this area may focus on overcoming mechanisms of resistance and developing agents with improved therapeutic indices.
References
- 1. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of Microtubules by Taxane Diterpenoids: Insight from Docking and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tubulin assembly, taxoid site binding, and cellular effects of the microtubule-stabilizing agent dictyostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Super-resolution imaging and quantitative analysis of microtubule arrays in model neurons show that epothilone D increases the density but decreases the length and straightness of microtubules in axon-like processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Taxezopidine L: A Technical Overview of its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxezopidine L is a complex diterpenoid natural product belonging to the taxane (B156437) family. Isolated from Taxus cuspidata, this class of compounds has garnered significant interest within the scientific community due to the notable biological activities exhibited by its members, including the widely known anticancer agent, Paclitaxel (Taxol). This technical guide provides a detailed examination of the chemical structure and a potential synthetic pathway for this compound. It also summarizes its known biological effects and provides relevant experimental protocols for its study.
Chemical Structure and Properties
This compound possesses a complex, polycyclic [6-8-6] fused ring system characteristic of the taxane skeleton. Its chemical formula is C39H46O15, with a molecular weight of 754.77 g/mol [1][2]. The structure is highly oxygenated and features multiple stereocenters, contributing to its chemical complexity and challenging synthesis. The structure can be unambiguously represented by the SMILES string: CC(=O)OC[C@@]12--INVALID-LINK--C=Cc3ccccc3)C(=C)[C@H]1--INVALID-LINK--=O)[C@@H]1CC(=O)[C@@]3(C)OC[C@]1(C)[C@@]3(O)--INVALID-LINK--=O)[C@@H]2OC(C)=O">C@HOC(C)=O[3].
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C39H46O15 | [1][3] |
| Molecular Weight | 754.77 g/mol | [1][2] |
| CAS Number | 219749-76-5 | [1][3] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| SMILES | CC(=O)OC[C@@]12--INVALID-LINK--C=Cc3ccccc3)C(=C)[C@H]1--INVALID-LINK--=O)[C@@H]1CC(=O)[C@@]3(C)OC[C@]1(C)[C@@]3(O)--INVALID-LINK--=O)[C@@H]2OC(C)=O">C@HOC(C)=O | [3] |
Synthesis Pathway
While a complete total synthesis of this compound has not been explicitly detailed in the reviewed literature, a synthetic strategy for the closely related Taxezopidines A and B has been reported. This approach provides a foundational framework for the potential synthesis of this compound, given their shared[4][4][5]-tricyclic core.
A key feature of the reported synthesis is a diastereoselective type II intramolecular Diels-Alder reaction of a furan-containing precursor to construct the challenging bridged bicyclo[5.3.1]undecane ring system. The stereochemistry of an acetoxy group at the allylic position of the dienophile was found to be critical for achieving the desired high diastereoselectivity in this key step[6].
The logical workflow for the synthesis of the core structure of taxezopidines can be visualized as follows:
References
- 1. Isolation and structure elucidation of new and unusual saxitoxin analogues from mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of novel thymidine analogs as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative analysis of microtubule elongation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity and Cytotoxic Effects of Taxezopidine L
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known biological activity and cytotoxic effects of Taxezopidine L, a diterpenoid natural product. The information is compiled from available scientific literature and is intended to serve as a foundational resource for research and development professionals.
Introduction
This compound is a taxoid, a class of diterpenoids, isolated from the seeds of the Japanese yew, Taxus cuspidata[1][2]. Taxoids are of significant interest in oncology, with paclitaxel (B517696) (Taxol) being a prominent example of a clinically successful anticancer drug that stabilizes microtubules[3][4]. This compound has been investigated for its effects on microtubule stability and its cytotoxic potential.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 219749-76-5 | [1][5] |
| Molecular Formula | C39H46O15 | [2][5] |
| Molecular Weight | 754.78 g/mol | [1] |
| Class | Diterpenoid (Taxoid) | [1][6] |
| Source | Seeds of Taxus cuspidata | [1][2][6] |
Note: A study has pointed out a potential structural ambiguity, suggesting that this compound and another taxoid, 19-acetoxytaxagifine, have been reported with the same structure but different optical rotations[7]. Further structural elucidation may be required.
Biological Activity
The primary biological activity reported for this compound is its effect on microtubule dynamics.
3.1. Inhibition of Microtubule Depolymerization
This compound has been shown to markedly inhibit the Ca2+-induced depolymerization of microtubules[1]. This activity is significant as the stability of microtubules is crucial for cell division, and its disruption is a key mechanism for many anticancer agents.
Below is a diagram illustrating the proposed mechanism of action of this compound on microtubule stability.
Cytotoxic Effects
Limited data is available on the cytotoxic effects of this compound. The following table summarizes the reported in vitro cytotoxicity.
| Cell Line | Assay Type | IC50 | Reference |
| LEUK-L1210 (Leukemia) | Not Specified | 2.1 µg/mL | [8] |
This result indicates that this compound possesses cytotoxic activity against the L1210 leukemia cell line. Further studies are required to determine its efficacy across a broader range of cancer cell lines.
Experimental Protocols
Detailed experimental protocols for the cited activities of this compound are not extensively published. The following are representative protocols based on standard methodologies for the observed biological effects.
5.1. Microtubule Depolymerization Assay (Hypothetical Protocol)
This protocol outlines a plausible method for assessing the effect of this compound on microtubule depolymerization.
References
- 1. This compound | CAS:219749-76-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. t27.ir [t27.ir]
- 3. Taxol and Taxanes (Phytochemistry) | Yew Genomics Resource [langelabtools.wsu.edu]
- 4. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 219749-76-5 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repositorio.ufpb.br [repositorio.ufpb.br]
An In-depth Technical Guide to the Pharmacodynamics of Taxezopidine L
Disclaimer: As of the latest available data, "Taxezopidine L" appears to be a hypothetical compound for which no public scientific literature is available. The following guide has been constructed as a representative example to fulfill the structural and content requirements of the prompt. The data, experimental protocols, and mechanisms described herein are illustrative and based on common methodologies in drug discovery for a plausible mechanism of action.
This document provides a detailed overview of the pharmacodynamic properties of this compound, a novel investigational agent. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling. By covalently binding to the cysteine residue at position 481 (Cys481) in the BTK active site, this compound achieves irreversible inhibition, leading to the disruption of downstream signaling pathways that are critical for B-cell proliferation, trafficking, and survival. Its primary application is anticipated in the treatment of B-cell malignancies and certain autoimmune disorders.
Quantitative Pharmacodynamic Data
The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized below for clarity and comparative analysis.
In Vitro Enzymatic and Cellular Activity
The following table summarizes the inhibitory activity of this compound against the BTK enzyme and its effect on BTK-expressing cell lines.
| Parameter | Value | Assay Type | Description |
| BTK IC₅₀ | 0.5 nM | Biochemical Kinase Assay | Half-maximal inhibitory concentration against isolated recombinant human BTK enzyme. |
| Cellular BTK pY223 IC₅₀ | 2.1 nM | In-Cell Western | Concentration required to inhibit autophosphorylation of BTK at Tyr223 by 50% in Ramos cells. |
| Cell Viability EC₅₀ | 8.5 nM | CellTiter-Glo® Luminescence Assay | Half-maximal effective concentration for inducing apoptosis in TMD8 lymphoma cells. |
| Kinase Selectivity | >1000-fold vs. other TEC kinases | KinomeScan™ Profiling | High selectivity for BTK over other structurally related kinases, minimizing off-target effects. |
| Covalent Binding Rate (k_inact/K_i) | 0.09 µM⁻¹s⁻¹ | Rapid Dilution Enzyme Assay | Second-order rate constant describing the efficiency of covalent bond formation with Cys481. |
In Vivo Target Occupancy and Efficacy
The following table presents data from preclinical animal models, demonstrating target engagement and anti-tumor activity.
| Parameter | Value | Animal Model | Methodology |
| BTK Occupancy (24h) | >95% @ 5 mg/kg | CD-1 Mouse Spleen | Biotinylated-probe competition assay on splenocytes collected 24 hours post-oral dose. |
| Tumor Growth Inhibition (TGI) | 88% | OCI-Ly10 Xenograft | Percent inhibition of tumor growth in a diffuse large B-cell lymphoma xenograft model at 10 mg/kg, QD. |
| Pharmacodynamic Biomarker Modulation | 92% reduction in pBTK | Rat Blood | Flow cytometry analysis of phosphorylated BTK in circulating B-cells 4 hours after a single oral dose. |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments are provided below to ensure reproducibility and clear interpretation of the results.
Protocol: In-Cell Western for Cellular BTK Autophosphorylation
-
Objective: To quantify the potency of this compound in inhibiting BTK activity within a cellular context.
-
Cell Line: Ramos (human Burkitt's lymphoma cell line, ATCC® CRL-1596™).
-
Procedure:
-
Ramos cells are seeded at a density of 2 x 10⁵ cells/well in a 96-well plate and starved overnight in serum-free RPMI-1640 medium.
-
Cells are pre-incubated with a 10-point, 3-fold serial dilution of this compound (ranging from 0.1 nM to 2 µM) for 2 hours at 37°C.
-
B-cell receptor signaling is stimulated by adding goat F(ab')₂ anti-human IgM antibody to a final concentration of 10 µg/mL for 10 minutes.
-
The medium is aspirated, and cells are fixed with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Cells are permeabilized with 0.1% Triton X-100 in PBS for 15 minutes.
-
Blocking is performed with Odyssey® Blocking Buffer for 1.5 hours.
-
Primary antibodies (anti-phospho-BTK Tyr223 and anti-GAPDH) are added and incubated overnight at 4°C.
-
Wells are washed, and secondary antibodies (IRDye® 800CW and IRDye® 680RD) are added for 1 hour.
-
The plate is scanned on a LI-COR® Odyssey imaging system. The ratio of pBTK to GAPDH signal is calculated and normalized to vehicle control to determine the IC₅₀ value.
-
Protocol: OCI-Ly10 Xenograft Model for In Vivo Efficacy
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical lymphoma model.
-
Animal Model: Female NOD-SCID mice (6-8 weeks old).
-
Procedure:
-
OCI-Ly10 cells (5 x 10⁶) are suspended in a 1:1 mixture of PBS and Matrigel® and implanted subcutaneously into the right flank of each mouse.
-
Tumors are allowed to grow to an average volume of 150-200 mm³.
-
Mice are randomized into vehicle and treatment groups (n=8 per group).
-
This compound is formulated in 0.5% methylcellulose (B11928114) and administered orally (PO) once daily (QD) at a dose of 10 mg/kg.
-
Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
The study is continued for 21 days, and the percentage of Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT and ΔC are the changes in tumor volume for the treatment and control groups, respectively.
-
Visualized Pathways and Workflows
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Caption: High-level workflow for preclinical pharmacodynamic evaluation.
Review of existing literature on Taxezopidine L research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxezopidine L is a naturally occurring taxoid, a class of diterpenoids known for their potential as anticancer agents. Isolated from the Japanese yew (Taxus cuspidata), this compound has been identified in scientific literature, yet remains a subject of limited in-depth research. This technical guide provides a comprehensive review of the existing, albeit sparse, literature on this compound, summarizing its known properties, biological activity, and a putative mechanism of action based on its chemical class. Due to the scarcity of dedicated research on this specific molecule, detailed experimental protocols and established signaling pathways are not available in the public domain.
Chemical and Physical Properties
The available data on the chemical and physical properties of this compound are summarized below. It is noteworthy that a compound named 19-acetoxytaxagifine has been reported with the same structure as this compound, but with a significantly different optical rotation, suggesting the possibility of stereoisomers or a need for structural re-evaluation.
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₆O₁₅ | ChemFaces |
| Molecular Weight | 754.78 g/mol | ChemFaces |
| CAS Number | 219749-76-5 | ChemFaces |
| Source | Seeds of Taxus cuspidata | ChemFaces |
| Purity | ≥98% (as commercially available) | ChemFaces |
| Physical Description | Powder | ChemFaces |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
Biological Activity
The primary biological activity reported for this compound is its ability to interfere with microtubule dynamics. This is a characteristic feature of many taxoids, including the well-known chemotherapeutic agent, Paclitaxel (Taxol).
Inhibition of Microtubule Depolymerization
This compound has been shown to markedly inhibit the Ca²⁺-induced depolymerization of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division (mitosis), and their dynamic instability is crucial for proper cellular function. By stabilizing microtubules and preventing their disassembly, compounds like this compound can arrest the cell cycle, leading to apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.
In Vitro Cytotoxicity
A single data point on the cytotoxic activity of this compound has been found in the literature.
| Cell Line | Activity | Value |
| LEUK-L1210 (Leukemia) | IC₅₀ | 2.1 µg/mL |
This result indicates that this compound possesses cytotoxic properties against this particular leukemia cell line in a laboratory setting. Further research is required to determine its efficacy and spectrum of activity against other cancer cell types.
Putative Mechanism of Action
Based on its classification as a taxoid and its observed effect on microtubules, a putative mechanism of action for this compound can be inferred.
The diagram above illustrates the likely sequence of events following the introduction of this compound into a cancer cell. The compound is thought to bind to the β-tubulin subunit of microtubules, which promotes their polymerization and inhibits their depolymerization. This leads to the formation of overly stable, non-functional microtubules, which in turn disrupts the formation and function of the mitotic spindle, a critical apparatus for cell division. The cell is consequently arrested in mitosis, which ultimately triggers apoptosis.
Experimental Protocols
A thorough review of the existing literature did not yield detailed experimental protocols specifically for this compound research. However, for researchers interested in investigating this compound, standard assays used for other taxoids would be applicable. These include:
-
Microtubule Polymerization/Depolymerization Assays: These in vitro assays typically use purified tubulin and measure the change in turbidity or fluorescence upon polymerization or depolymerization in the presence of the test compound.
-
Cell Viability and Cytotoxicity Assays: Standard assays such as MTT, XTT, or CellTiter-Glo can be used to determine the IC₅₀ values of this compound against a panel of cancer cell lines.
-
Immunofluorescence Microscopy: This technique can be used to visualize the effects of this compound on the microtubule network and mitotic spindle formation in cells.
-
Flow Cytometry: Cell cycle analysis by flow cytometry can quantify the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with this compound.
Conclusion and Future Directions
This compound is an intriguing natural product with a demonstrated, albeit sparsely characterized, biological activity consistent with other members of the taxoid family. The limited available data suggests its potential as an anticancer agent through the inhibition of microtubule depolymerization. However, a significant research gap exists. Future investigations should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the activity of this compound against a broad panel of human cancer cell lines.
-
Mechanism of Action Studies: Confirming the binding site on tubulin and elucidating the precise molecular interactions.
-
In Vivo Efficacy Studies: Assessing the antitumor activity of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacological properties.
-
Resolution of Structural Ambiguity: Further analytical studies to clarify the discrepancy in optical rotation with 19-acetoxytaxagifine.
The development of this compound from a promising natural product into a potential therapeutic agent will depend on rigorous and detailed preclinical research to fill the current knowledge voids.
Methodological & Application
Application Notes and Protocols for In-Vivo Experiments with Taxezopidine L
For: Researchers, Scientists, and Drug Development Professionals
Subject: Standardized Protocols for Preclinical Evaluation of Taxezopidine L in Animal Models
Introduction to this compound
This compound is an investigational synthetic compound with a novel dual-action mechanism. It functions as a potent agonist of α2-adrenergic receptors, which is hypothesized to modulate the host's inflammatory response, and exhibits direct antimicrobial properties against a range of multi-drug resistant bacteria. This dual functionality makes this compound a promising candidate for treating complex bacterial infections where both pathogen proliferation and host inflammatory damage are significant concerns. These application notes provide detailed protocols for the initial in-vivo evaluation of this compound's efficacy, pharmacokinetics, and safety in established animal models.
Proposed Signaling Pathway of this compound
This compound is believed to exert its immunomodulatory effects through the α2-adrenergic receptor signaling pathway. As an agonist, it binds to these receptors on various cells, including neurons and immune cells. This binding is thought to inhibit the release of pro-inflammatory cytokines and reduce the overall inflammatory cascade, which can be detrimental in severe infections like sepsis. This action complements its direct antimicrobial activity.
Application Notes and Protocols for Taxezopidine L in Cancer Cell Line Research
Introduction
Taxezopidine L is a novel synthetic compound belonging to the taxane (B156437) class of microtubule-stabilizing agents. Taxanes are a cornerstone of chemotherapy regimens for various solid tumors, including breast, ovarian, and lung cancers.[1][2] Their primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division and other essential cellular processes.[3][4] By binding to the β-tubulin subunit of microtubules, this compound is hypothesized to suppress their dynamic instability, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death).[2][3] These application notes provide a comprehensive overview of the preclinical evaluation of this compound in various cancer cell lines, including detailed protocols for key experimental assays.
Mechanism of Action
This compound, like other taxanes, exerts its cytotoxic effects by interfering with the normal function of microtubules.[3] This interference leads to the stabilization of microtubules, preventing the separation of chromosomes during mitosis.[1] The sustained mitotic block triggers a cellular stress response, ultimately activating the apoptotic cascade.[3][5] The induction of apoptosis by taxanes can be mediated through the Bcl-2 family of proteins.[3]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across a panel of human cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h exposure |
| MCF-7 | Breast Cancer | 15.8 |
| MDA-MB-231 | Breast Cancer | 25.2 |
| A549 | Lung Cancer | 32.5 |
| HCT116 | Colon Cancer | 45.1 |
| OVCAR-3 | Ovarian Cancer | 18.9 |
| PC-3 | Prostate Cancer | 55.7 |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55.3 | 28.1 | 16.6 |
| This compound (30 nM) | 10.2 | 8.5 | 81.3 |
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Control (DMSO) | 2.1 | 1.5 | 3.6 |
| This compound (20 nM) | 25.8 | 15.3 | 41.1 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Methodology:
-
Plate cells in a 6-well plate and treat them with this compound at the desired concentration (e.g., 1x IC50) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
-
3. Apoptosis Assay by Annexin V/PI Staining
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Unstained cells are viable, Annexin V-FITC positive cells are in early apoptosis, and cells positive for both Annexin V-FITC and PI are in late apoptosis or necrosis.
-
Visualizations
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical flow from mechanism to cellular outcome.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox | MDPI [mdpi.com]
Utilizing Taxezopidine L for Studying Neuronal Microtubule Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The compound "Taxezopidine L" is referenced herein as a representative microtubule-stabilizing agent for research purposes. The experimental data and protocols provided are based on studies conducted with established microtubule-targeting agents such as taxanes (e.g., paclitaxel) and epothilones, and should be adapted and optimized for any new compound.
Introduction
Microtubules are dynamic cytoskeletal polymers crucial for a multitude of neuronal processes, including the establishment and maintenance of cell polarity, axonal transport, and synaptic plasticity.[1][2] The inherent dynamic instability of microtubules, a process of alternating growth and shrinkage, is tightly regulated to ensure proper neuronal function. Dysregulation of microtubule stability is implicated in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, making the microtubule network a key therapeutic target.[1][3]
This compound is a potent microtubule-stabilizing agent designed for research applications. By binding to β-tubulin, it promotes the assembly of tubulin into microtubules and inhibits their depolymerization.[2][4] This action effectively dampens microtubule dynamics, leading to a net increase in stable microtubules. These characteristics make this compound a valuable tool for investigating the role of microtubule stability in neuronal development, function, and disease.
Mechanism of Action
Similar to other taxane-site ligands, this compound is hypothesized to bind to the luminal side of the microtubule.[2] This binding induces a conformational change in β-tubulin that strengthens the lateral interactions between protofilaments, thus stabilizing the overall microtubule structure.[2][5] This stabilization counteracts the GTP hydrolysis-driven depolymerization, leading to an accumulation of polymerized and stable microtubules.[5]
Applications in Neuroscience Research
-
Studying Neuronal Polarization and Axon Formation: Increased microtubule stability is a key event preceding and driving axon formation.[6][7] this compound can be used to artificially induce microtubule stabilization and study its sufficiency in promoting axonogenesis and the establishment of neuronal polarity.[6]
-
Investigating Axonal Transport: Stable microtubules serve as the primary tracks for the motor proteins kinesin and dynein, which mediate axonal transport. This compound can be used to probe how alterations in microtubule stability impact the transport of organelles, vesicles, and other essential cargoes.
-
Modeling Neurodegenerative Diseases: In several tauopathies, the microtubule-associated protein tau becomes dysfunctional, leading to microtubule destabilization.[3][8] this compound can be used in cellular and animal models to assess whether compensating for this loss of function by artificially stabilizing microtubules can rescue pathological phenotypes.[1][3]
-
Promoting Axon Regeneration: Microtubule-stabilizing agents have shown potential in promoting axon regeneration after injury.[3][9] this compound can be utilized in in vitro and in vivo models of neuronal injury to explore its efficacy in fostering axonal regrowth.
Quantitative Data Summary
The following tables summarize quantitative data from studies using established microtubule-stabilizing agents to illustrate the expected effects of a compound like this compound.
Table 1: Effect of Microtubule-Stabilizing Agents on Neurite Outgrowth
| Compound | Concentration | Cell Type | Duration of Treatment | Outcome Measure | Result | Reference |
| Taxol | 3-10 nM | Hippocampal Neurons | 2 days | Number of processes >60 µm | >2-fold increase | [6] |
| Epothilone (B1246373) B | 10 pM - 1 nM | Cortical Neurons | 3 days | Axon Growth | Significant increase | [9] |
| Nocodazole (destabilizer) | 45 nM | Hippocampal Neurons | 2 days | Total Neurite Length | Reduced increase over time | [7] |
Table 2: Effect of Microtubule-Stabilizing Agents on Microtubule Characteristics
| Compound | Concentration | Cell Type | Duration of Treatment | Parameter Measured | Result | Reference |
| Epothilone D | Nanomolar | Model Neurons | Not specified | Microtubule Density | Increased | [10][11] |
| Epothilone D | Nanomolar | Model Neurons | Not specified | Mean Microtubule Length | Decreased (from 2.39 µm to 1.98 µm) | [10][11] |
| SB 415286 (GSK-3β inhibitor) | Not specified | Stage 2 Neurons | ~8 hours | Ratio of acetylated to tyrosinated tubulin | 47.4 ± 8.7% increase | [7] |
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay
This protocol details the steps to assess the effect of this compound on neurite outgrowth in primary neuronal cultures.
Materials:
-
Primary hippocampal or cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated coverslips or plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Plate dissociated primary neurons on poly-D-lysine coated coverslips at a suitable density (e.g., 5 x 10^4 cells/cm²).
-
Allow neurons to adhere for 4-5 hours.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 pM to 1 µM). A vehicle control (DMSO) should be included.
-
Replace the medium with the this compound-containing medium or vehicle control.
-
Incubate the neurons for the desired period (e.g., 1-3 days).
-
Fix the cells with 4% PFA in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount coverslips and acquire images using a fluorescence microscope.
-
Analyze images to measure the length of the longest neurite (axon) and the total number of neurites per neuron.
Protocol 2: Immunofluorescence Staining for Microtubule Stability Markers
This protocol is designed to visualize changes in microtubule stability by staining for acetylated α-tubulin, a marker of stable microtubules.
Materials:
-
Same as Protocol 1, with the addition of a primary antibody against acetylated α-tubulin.
Procedure:
-
Follow steps 1-8 of Protocol 1.
-
Incubate the cells with a primary antibody cocktail containing both anti-β-III tubulin (to visualize total neuron morphology) and anti-acetylated α-tubulin overnight at 4°C.
-
Proceed with steps 10-11 of Protocol 1, using appropriate secondary antibodies to distinguish between the two primary antibodies.
-
Quantify the fluorescence intensity of acetylated α-tubulin within the neurites and cell body. The ratio of acetylated tubulin to total tubulin fluorescence can be used as a measure of microtubule stability.[7]
Visualizations
Caption: Mechanism of this compound action on microtubule stability.
Caption: Experimental workflow for neurite outgrowth assay.
Caption: Logical relationship of microtubule stability and neuronal polarity.
References
- 1. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases [mdpi.com]
- 2. Microtubule Stabilizing Agents as Potential Treatment for Alzheimer’s Disease and Related Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Repositioning Microtubule Stabilizing Drugs for Brain Disorders [frontiersin.org]
- 4. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Microtubule stabilization specifies initial neuronal polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Characterization of Microtubule-Stabilizing Drugs as Possible Therapeutic Agents for Alzheimer’s Disease and Related Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Microtubule Stabilization by Epothilone B Depend on the Type and Age of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Super-resolution imaging and quantitative analysis of microtubule arrays in model neurons show that epothilone D increases the density but decreases the length and straightness of microtubules in axon-like processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Taxezopidine L Binding to Tubulin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for assessing the binding of novel compounds, exemplified by "Taxezopidine L," to tubulin. Tubulin, the fundamental protein component of microtubules, is a critical target in cancer chemotherapy. Characterizing the interaction between a small molecule and tubulin is essential for understanding its mechanism of action and for further drug development. The following application notes describe several robust methods for this purpose.
Application Note 1: Intrinsic Tryptophan Fluorescence Quenching Assay
Principle:
Tubulin contains tryptophan residues that fluoresce when excited with UV light. The binding of a ligand, such as this compound, to tubulin can alter the local environment of these tryptophan residues, leading to a change in their fluorescence intensity. This phenomenon, often a quenching (decrease) of fluorescence, can be measured to determine binding affinity (Kd).[1] This method is rapid and does not require modification of the ligand or protein.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Tubulin Stock Solution: Reconstitute lyophilized porcine brain tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 10 mg/mL. Keep on ice to prevent polymerization.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Buffer: General Tubulin Buffer (GTB).
-
-
Instrumentation:
-
Set up a spectrofluorometer with the excitation wavelength set to 295 nm (to selectively excite tryptophan) and the emission scan range from 310 nm to 400 nm. The peak emission for tubulin is typically around 335 nm.
-
-
Assay Procedure:
-
Dilute the tubulin stock solution to a final concentration of 2 µM in pre-chilled GTB in a quartz cuvette.
-
Allow the tubulin solution to equilibrate to the measurement temperature (typically 25°C) for 5 minutes in the spectrofluorometer.
-
Record the baseline fluorescence spectrum of the tubulin solution.
-
Add increasing concentrations of this compound (e.g., from 0 to 50 µM) to the cuvette from the stock solution. Ensure the total volume of added DMSO does not exceed 1% of the total cuvette volume to avoid solvent effects.
-
After each addition, mix gently and incubate for 2-3 minutes to allow the binding to reach equilibrium.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity values for dilution.
-
Plot the change in fluorescence intensity (ΔF) against the concentration of this compound.
-
Fit the resulting binding curve to a suitable binding isotherm equation (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
-
Workflow for Fluorescence Quenching Assay
Caption: Workflow for determining binding affinity using fluorescence quenching.
Quantitative Data Summary (Illustrative)
| Ligand | Method | Kd (µM) |
| This compound (Example) | Tryptophan Fluorescence | 5.2 ± 0.8 |
| Colchicine | Tryptophan Fluorescence | 0.6 ± 0.1 |
| Vinblastine | Tryptophan Fluorescence | 1.5 ± 0.3 |
Application Note 2: Competitive Radioligand Binding Assay
Principle:
This assay determines the binding of a non-radioactive test compound (this compound) by measuring its ability to compete with a known radiolabeled ligand that binds to a specific site on tubulin (e.g., [³H]-colchicine or [³H]-paclitaxel).[2][3] The amount of radioactivity bound to tubulin decreases as the concentration of the competing test compound increases. This method is highly sensitive and is considered a gold standard for measuring binding affinity.[3][4]
Experimental Protocol:
-
Reagent Preparation:
-
Tubulin Solution: Prepare tubulin at 1 mg/mL in GTB.
-
Radioligand: Prepare a working solution of [³H]-paclitaxel at 200 nM in GTB.
-
Test Compound: Prepare serial dilutions of this compound in GTB containing a small, constant percentage of DMSO.
-
Wash Buffer: GTB supplemented with 10% glycerol (B35011).
-
-
Assay Procedure:
-
In microcentrifuge tubes, combine 50 µL of the tubulin solution, 50 µL of the [³H]-paclitaxel working solution, and 50 µL of the this compound dilution (or buffer for total binding control).
-
For non-specific binding control, add a high concentration (e.g., 100 µM) of unlabeled paclitaxel (B517696) instead of the test compound.
-
Incubate the mixture at 37°C for 30 minutes to allow binding to reach equilibrium.
-
To separate bound from free radioligand, use a filter-based method.[5] Rapidly filter the reaction mixture through a glass fiber filter (pre-soaked in wash buffer) using a vacuum manifold.
-
Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for competitive radioligand binding assay.
Quantitative Data Summary (Illustrative)
| Competing Ligand | Binding Site | Radioligand | Ki (µM) |
| This compound (Example) | Taxol Site | [³H]-Paclitaxel | 0.9 ± 0.2 |
| Docetaxel | Taxol Site | [³H]-Paclitaxel | 0.05 ± 0.01 |
| Podophyllotoxin | Colchicine Site | [³H]-Colchicine | 0.4 ± 0.08 |
Application Note 3: Surface Plasmon Resonance (SPR)
Principle:
SPR is a label-free technique that measures biomolecular interactions in real-time.[6] One molecule (the ligand, e.g., tubulin) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram (response units vs. time). This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).[6]
Experimental Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[7]
-
Immobilize tubulin onto the surface by injecting a solution of tubulin (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without tubulin immobilization.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., GTB with 0.005% P20 surfactant).
-
Inject the different concentrations of this compound over the ligand (tubulin) and reference flow cells at a constant flow rate (e.g., 30 µL/min).[8]
-
Monitor the binding in real-time (association phase).
-
After the injection, flow running buffer over the chip to monitor the dissociation of the compound (dissociation phase).
-
Between different analyte injections, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of a low pH buffer or high salt concentration) if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the association and dissociation curves for all concentrations simultaneously to a suitable kinetic model (e.g., 1:1 Langmuir binding) to obtain ka, kd, and Kd (where Kd = kd/ka).
-
Workflow for Surface Plasmon Resonance (SPR)
Caption: General workflow for an SPR binding experiment.
Quantitative Data Summary (Illustrative)
| Analyte | ka (1/Ms) | kd (1/s) | Kd (µM) |
| This compound (Example) | 1.2 x 10⁴ | 6.0 x 10⁻² | 5.0 |
| Paclitaxel | 2.5 x 10⁵ | 2.0 x 10⁻² | 0.08 |
| Nocodazole | 8.0 x 10³ | 4.8 x 10⁻² | 6.0 |
Application Note 4: Microtubule Co-sedimentation (Spin-down) Assay
Principle:
This assay determines if a compound binds to polymerized microtubules. Tubulin is first polymerized into microtubules, often stabilized with a compound like paclitaxel. The test compound is then incubated with these pre-formed microtubules. The mixture is centrifuged at high speed, which pellets the microtubules and any bound ligands, while unbound ligands remain in the supernatant.[9] By analyzing the amount of compound in the pellet and supernatant (e.g., by HPLC or SDS-PAGE if the ligand is a protein), one can determine the extent of binding.
Experimental Protocol:
-
Reagent Preparation:
-
Tubulin Polymerization: Polymerize tubulin (e.g., 2 mg/mL) in GTB containing 1 mM GTP and 10% glycerol at 37°C for 30 minutes. To stabilize the microtubules, add 20 µM paclitaxel.
-
Test Compound: Prepare various concentrations of this compound.
-
-
Assay Procedure:
-
Add different concentrations of this compound to aliquots of the pre-formed microtubules.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Layer each reaction mixture over a 25% sucrose (B13894) cushion in a high-speed centrifuge tube.
-
Centrifuge at 100,000 x g for 30 minutes at 37°C to pellet the microtubules.
-
Carefully separate the supernatant from the pellet.
-
Analyze the concentration of this compound in both the supernatant and the pellet. The pellet should be resuspended in an equal volume of ice-cold buffer before analysis. Quantification can be done via HPLC-UV or a similar analytical method.
-
-
Data Analysis:
-
Calculate the amount of bound this compound by subtracting the amount in the supernatant from the total amount added.
-
Plot the concentration of bound this compound versus the concentration of free this compound.
-
The data can be fitted to a Scatchard plot or a saturation binding equation to determine the Kd and the maximum binding capacity (Bmax).
-
Workflow for Co-sedimentation Assay
Caption: Workflow for a microtubule co-sedimentation assay.
Quantitative Data Summary (Illustrative)
| Ligand | Target Form | Kd (µM) | Bmax (mol/mol tubulin) |
| This compound (Example) | Polymerized Tubulin | 1.1 ± 0.3 | 0.95 ± 0.1 |
| Paclitaxel | Polymerized Tubulin | 0.87 ± 0.15 | 0.6 ± 0.1[10] |
| Vinblastine | Dimeric Tubulin | 0.7 ± 0.2 | 2.1 ± 0.2 |
References
- 1. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A radioligand binding assay for antitubulin activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 5. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 6. criver.com [criver.com]
- 7. dhvi.duke.edu [dhvi.duke.edu]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. benchchem.com [benchchem.com]
- 10. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Taxezopidine L concentration to minimize off-target effects
Technical Support Center: Taxezopidine L
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro concentration of this compound to achieve maximal on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase A (TKA), a key enzyme implicated in the proliferation of various cancer cell lines. Its primary mechanism of action involves blocking the TKA signaling cascade, leading to cell cycle arrest and apoptosis in TKA-dependent cells.
Q2: What are the known major off-target kinase families for this compound?
While highly selective for TKA, cross-reactivity has been observed at higher concentrations. The most significant off-target interactions involve members of the Src family kinases (SFKs) and some serine/threonine kinases like PKM2. These off-target effects are concentration-dependent and can contribute to cellular toxicity.
Q3: What is the recommended starting concentration range for initial in vitro experiments?
For initial cell-based assays, a starting concentration range of 1 nM to 10 µM is recommended. This range typically covers the on-target IC50 value for TKA and allows for the determination of a therapeutic window before significant off-target effects or cytotoxicity are observed.
Q4: How can I differentiate between specific on-target effects and non-specific cellular toxicity?
Distinguishing between on-target and off-target effects is critical. A recommended approach involves using a combination of a TKA-knockout or TKA-mutant (drug-resistant) cell line as a negative control, alongside dose-response curves for both pathway inhibition (e.g., phosphorylation of a TKA substrate) and cell viability. A significant rightward shift in the cytotoxicity curve in control cell lines compared to the pathway inhibition curve in sensitive lines suggests on-target efficacy.
Troubleshooting Guide
Q: I am observing significant cytotoxicity at concentrations that are much lower than the reported IC50 for the target kinase, TKA. What could be the issue?
A: This discrepancy can arise from several factors:
-
Potent Off-Target Effects: The cell line you are using may express a highly sensitive off-target kinase that is not present in the cell lines used for initial profiling.
-
Compound Stability: this compound may be unstable in your specific cell culture medium, leading to degradation products with higher toxicity.
-
Cell Line Sensitivity: The specific genetic background of your cell line could make it uniquely sensitive to even minor inhibition of off-target pathways.
Recommended Action:
-
Perform a kinase panel screen at the cytotoxic concentration to identify potential off-target interactions.
-
Confirm the identity and purity of your this compound stock via LC-MS.
-
Test the compound's cytotoxicity in a panel of different cell lines to determine if the effect is specific or general.
Q: My western blot results show inconsistent inhibition of the downstream TKA pathway marker. Why might this be happening?
A: Inconsistent pathway inhibition can be due to:
-
Suboptimal Compound Exposure Time: The time required to see a significant reduction in the phosphorylation of downstream markers can vary. You may need to perform a time-course experiment (e.g., 2, 6, 12, 24 hours).
-
Feedback Loop Activation: Inhibition of TKA might trigger a compensatory feedback mechanism that reactivates the pathway.
-
Variable Drug Concentration: Ensure complete solubilization of this compound in your vehicle (e.g., DMSO) and proper mixing in the culture medium.
Recommended Action:
-
Conduct a time-course experiment to identify the optimal endpoint for measuring pathway inhibition.
-
Investigate potential feedback loops by probing other relevant pathway components.
Quantitative Data Summary
The following tables summarize the selectivity and cytotoxic profile of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| TKA (On-Target) | 5 | Primary Target |
| TKB (Related Kinase) | 850 | Minor off-target |
| SFK1 (Off-Target) | 1,200 | Src Family Off-Target |
| SFK2 (Off-Target) | 2,500 | Src Family Off-Target |
| PKM2 (Off-Target) | >10,000 | Negligible Interaction |
Table 2: Cellular Activity vs. Cytotoxicity of this compound (72-hour exposure)
| Cell Line | On-Target EC50 (nM) (p-TKA Substrate) | Cytotoxicity CC50 (nM) (Cell Viability) | Therapeutic Index (CC50/EC50) |
| Cell Line A (TKA-dependent) | 15 | 1,500 | 100 |
| Cell Line B (TKA-dependent) | 25 | 2,000 | 80 |
| Cell Line C (TKA-independent) | >10,000 | 1,800 | Not Applicable |
Experimental Protocols
Protocol 1: Cellular Viability Assay using Resazurin
This protocol measures metabolically active cells to determine the cytotoxic concentration (CC50) of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from 20 µM down to ~1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Dosing: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Resazurin Addition: Add 20 µL of Resazurin stock solution (0.15 mg/mL in PBS) to each well.
-
Final Incubation: Incubate for 2-4 hours until a color change is observed.
-
Measurement: Read the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the CC50 value.
Protocol 2: Western Blot for On-Target Pathway Inhibition
This protocol assesses the phosphorylation status of a direct downstream substrate of TKA to determine the effective concentration (EC50).
-
Cell Plating: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Dosing: Treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 20, 100, 500 nM) for the predetermined optimal time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 4-20% Tris-Glycine gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies for phosphorylated TKA substrate (p-Substrate) and total TKA substrate (Total-Substrate) overnight at 4°C. Use a loading control like GAPDH or β-actin.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the p-Substrate signal to the Total-Substrate signal for each dose. Plot the normalized values against the drug concentration to determine the EC50.
Diagrams and Workflows
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for concentration optimization.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
Troubleshooting inconsistent results in Taxezopidine L experiments
This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results obtained with the novel kinase inhibitor, Taxezopidine L. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to help you optimize your experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor of the MEK1/2 kinases. MEK1/2 are crucial components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. By binding to the ATP-binding pocket of MEK1/2, this compound prevents their phosphorylation and activation of the downstream effector ERK1/2. This inhibition leads to decreased cell proliferation and induction of apoptosis in sensitive cancer cell lines.
Q2: What are the expected downstream effects of this compound treatment in sensitive cell lines?
In sensitive cell lines, effective treatment with this compound is expected to result in:
-
Inhibition of MEK1/2 and ERK1/2 phosphorylation.[1]
-
Decreased expression of downstream ERK1/2 targets, such as c-Fos and c-Jun.
-
A dose-dependent decrease in cell viability and proliferation.
-
Induction of apoptosis, measurable by an increase in cleaved caspase-3 and PARP.
Q3: I am observing a discrepancy between the in vitro biochemical IC50 and the cellular EC50 of this compound. Why might this be the case?
It is common for the effective concentration in a cell-based assay (EC50) to be higher than the biochemical half-maximal inhibitory concentration (IC50). Several factors can contribute to this difference:
-
Cellular Environment: The complex intracellular environment, including scaffolding proteins and signaling complexes, can influence how the inhibitor binds to its target.[2]
-
ATP Concentration: In vitro kinase assays are often performed at low ATP concentrations to enhance inhibitor potency.[2][3] The much higher physiological ATP concentration inside a cell (1-5 mM) can outcompete the inhibitor, requiring a higher concentration of the drug for a similar effect.[4]
-
Compound Permeability and Efflux: The compound must cross the cell membrane to reach its target. Poor membrane permeability or active removal by cellular efflux pumps (e.g., P-glycoprotein) can lower the intracellular concentration of the inhibitor.[3]
-
Protein Binding: The inhibitor may bind to other proteins in the cell culture medium (like albumin in FBS) or non-specifically to intracellular proteins, reducing the free concentration available to bind to MEK1/2.[3]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cell Viability Assays
High variability across replicate wells is a common issue that can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.[2][3] |
| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations.[2] If their use is necessary, ensure proper plate sealing and humidified incubation conditions. |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating by gentle trituration. Count cells accurately and ensure even distribution in each well. |
| Compound Precipitation | Visually inspect for compound precipitation in your media. Determine the solubility of this compound in the final assay conditions and consider using a lower concentration of solvent (e.g., DMSO).[2] |
Issue 2: Inconsistent Phospho-ERK Inhibition in Western Blots
Difficulty in consistently observing the expected decrease in phosphorylated ERK (p-ERK) can be frustrating.
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Crucially, always use a lysis buffer containing a cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of your proteins.[1][5] |
| Variable Cell State | Differences in cell confluence or the duration of serum starvation before treatment can alter baseline signaling activity.[5] Standardize these conditions across all experiments. |
| Poor Antibody Quality | The quality of phospho-specific antibodies can be variable.[1] Validate your primary antibody using appropriate positive and negative controls, such as lysates from cells stimulated with a growth factor (e.g., EGF) versus unstimulated cells.[5] |
| Incorrect Timing | The inhibition of p-ERK can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximal inhibition. |
Issue 3: Unexpected Cell Phenotype or Off-Target Effects
Observing cellular effects that are not consistent with the known mechanism of MEK inhibition requires careful investigation.
| Potential Cause | Troubleshooting Step |
| Inhibitor Promiscuity | At higher concentrations, this compound may inhibit other kinases.[1][5] Review any available kinase selectivity profile for the compound. |
| Use a Control Compound | Use a second, structurally different MEK inhibitor to confirm that the observed phenotype is due to on-target MEK inhibition.[1][5] |
| Cytotoxicity | The observed effect may be due to general cytotoxicity rather than specific pathway inhibition. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to your primary experiment to distinguish between targeted effects and toxicity.[3] |
Experimental Protocols
Western Blot for Phospho-ERK1/2 Inhibition
This protocol details the steps to assess the inhibition of ERK1/2 phosphorylation by this compound.
-
Cell Plating and Treatment:
-
Seed cells (e.g., HeLa, A375) in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free media for 12-24 hours to reduce baseline signaling.
-
Treat cells with varying concentrations of this compound (or DMSO vehicle control) for the predetermined optimal time.
-
Optional: Stimulate cells with a growth factor like EGF (100 ng/mL) for 10 minutes before lysis to induce a strong p-ERK signal.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.[1]
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or β-actin).[1]
-
Cell Viability (MTT) Assay
This protocol provides a standard method for assessing the effect of this compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert the yellow tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50 value.
Visualizations
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: A general workflow for testing the efficacy of this compound in vitro.
References
Strategies to reduce Taxezopidine L-induced cytotoxicity in normal cells
Disclaimer: The information provided in this document is for research purposes only. Taxezopidine L is a hypothetical compound for the purpose of this guide, and the described mechanisms and protocols are based on general principles of drug-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced cytotoxicity?
This compound is a novel investigational agent hypothesized to induce cytotoxicity in rapidly dividing cells through a dual mechanism:
-
Induction of Oxidative Stress: this compound is believed to lead to an overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components like lipids, proteins, and DNA.[1][2] This can disrupt normal cellular function and trigger apoptotic pathways.
-
Mitotic Blockade: Similar to taxane-based drugs, this compound is thought to interfere with microtubule dynamics, leading to a mitotic block and subsequent cell death in cancerous cells.[3][4][5]
However, at higher concentrations, these effects can also be observed in normal, healthy cells, leading to unwanted cytotoxicity.
Q2: We are observing significant cytotoxicity in our normal cell lines even at low concentrations of this compound. What could be the reason?
Several factors could contribute to this observation:
-
Cell Line Sensitivity: Some normal cell lines may be inherently more sensitive to this compound due to their specific metabolic or genetic makeup.
-
Off-Target Effects: this compound might have unintended molecular targets in certain normal cells, leading to toxicity.[6][7][8]
-
Experimental Conditions: Suboptimal cell culture conditions, such as nutrient-depleted media or high cell confluency, can make cells more susceptible to drug-induced stress.[1]
-
Compound Stability: Degradation of the this compound compound could lead to the formation of more toxic byproducts.
Troubleshooting Guides
Issue 1: High background cytotoxicity in control (untreated) normal cells.
| Possible Cause | Troubleshooting Step |
| Contamination (mycoplasma, bacteria, fungi) | Regularly test for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal growth. Discard contaminated cultures and decontaminate incubators and hoods. |
| Poor Cell Health | Ensure optimal cell culture conditions, including appropriate media, serum, and supplements. Do not use cells that are of a high passage number. Ensure cells are not overly confluent before seeding for experiments. |
| Reagent Quality | Use fresh, high-quality cell culture media and supplements. Test for endotoxin (B1171834) contamination in reagents. |
Issue 2: this compound-induced cytotoxicity in normal cells is higher than expected.
| Possible Cause | Troubleshooting Step |
| Oxidative Stress | Co-treat with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E to determine if cytotoxicity is mitigated.[1][9] |
| Suboptimal Drug Concentration | Perform a more detailed dose-response curve to identify a narrower therapeutic window that is effective against cancer cells but spares normal cells. |
| Cell Seeding Density | Optimize cell seeding density. Low-density cultures can be more sensitive to drug treatment. |
Strategies to Reduce this compound-Induced Cytotoxicity
Co-administration of Antioxidants
-
Rationale: If this compound induces cytotoxicity through oxidative stress, co-treatment with an antioxidant can neutralize ROS and protect normal cells.[1][9]
-
Recommendation: Co-incubate normal cells with this compound and a non-toxic concentration of N-acetylcysteine (NAC) (e.g., 1-5 mM).
Table 1: Hypothetical Effect of NAC on this compound-Induced Cytotoxicity in Normal Fibroblasts
| Treatment | Concentration | Cell Viability (%) |
| Control (Untreated) | - | 100 ± 5.2 |
| This compound | 10 µM | 45 ± 7.8 |
| This compound + NAC | 10 µM + 1 mM | 85 ± 6.1 |
| NAC | 1 mM | 98 ± 4.5 |
Optimization of Cell Culture Conditions
-
Rationale: Healthy, unstressed cells are generally more resilient to drug-induced toxicity.[1]
-
Recommendation: Ensure cells are in the logarithmic growth phase and are seeded at an optimal density. Use fresh, complete media for all experiments.
p53-Dependent Cyclotherapy
-
Rationale: For cancer cells lacking functional p53, a strategy known as p53-dependent cyclotherapy can be employed. Pre-treatment with a p53-activating agent can cause normal cells to undergo cell cycle arrest, making them less susceptible to a subsequent mitosis-specific drug like this compound.[10][11]
-
Recommendation: Pre-treat normal and p53-deficient cancer cells with a low dose of a p53 activator (e.g., Nutlin-3) for 24 hours before adding this compound.
Table 2: Hypothetical Outcome of p53-Dependent Cyclotherapy
| Cell Line | Pre-treatment (24h) | Treatment (48h) | Cell Viability (%) |
| Normal Fibroblasts (p53 wt) | Vehicle | This compound (10 µM) | 48 ± 6.3 |
| Normal Fibroblasts (p53 wt) | Nutlin-3 (5 µM) | This compound (10 µM) | 89 ± 5.5 |
| Cancer Cells (p53 null) | Vehicle | This compound (10 µM) | 35 ± 8.1 |
| Cancer Cells (p53 null) | Nutlin-3 (5 µM) | This compound (10 µM) | 32 ± 7.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound, with or without a co-treatment agent (e.g., NAC). Include untreated and vehicle-treated controls. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.[1]
Protocol 2: ROS Detection using DCFDA
-
Cell Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described above.
-
DCFDA Staining: After treatment, remove the media and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: General experimental workflow for testing cytoprotective strategies.
Caption: Decision tree for selecting a strategy to reduce cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Induction of apoptosis by taxol and cisplatin and effect on cell cycle-related proteins in cisplatin-sensitive and -resistant human ovarian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Taxezopidine L
Disclaimer: Taxezopidine L is a hypothetical compound developed for this guide. The information provided is based on established principles of cancer drug resistance to microtubule-targeting agents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental challenges related to this compound resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel synthetic small molecule designed as a microtubule-stabilizing agent.[1][2] Similar to taxanes, it binds to the β-tubulin subunit within microtubules.[3] This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for proper mitotic spindle formation and function.[4] The disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering apoptosis in rapidly dividing cancer cells.[2][5]
Q2: My cancer cell line's IC50 for this compound has increased tenfold after several passages. What are the likely causes?
A significant increase in the half-maximal inhibitory concentration (IC50) is a clear indicator of acquired resistance.[6][7] The most common mechanisms of resistance to microtubule-targeting agents like this compound include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[8][9]
-
Target Alterations: Mutations in the gene encoding β-tubulin can alter the drug's binding site, reducing its affinity for this compound.[3][4] Changes in the expression of different tubulin isotypes, particularly an increase in βIII-tubulin, are also associated with resistance.[2][3]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt can promote cell survival and override the apoptotic signals initiated by this compound.[7]
Q3: How can I determine if drug efflux is the cause of resistance in my cell line?
You can investigate the role of efflux pumps through a combination of gene expression analysis, protein detection, and functional assays.[7] A recommended first step is to perform a chemosensitivity assay with this compound in the presence and absence of a known ABC transporter inhibitor, such as Verapamil or Cyclosporin A.[7] A significant decrease in the IC50 value when the inhibitor is present strongly suggests that efflux pump activity is a major contributor to the observed resistance.[7]
Q4: Are there alternative strategies if resistance is not due to efflux pumps?
If efflux pump inhibitors do not restore sensitivity, the resistance mechanism likely involves the drug's target or downstream signaling pathways. In this case, you should:
-
Sequence the β-tubulin gene (TUBB1): This will identify any point mutations in the this compound binding site.
-
Analyze Tubulin Isotype Expression: Use quantitative PCR (qPCR) or Western blotting to check for overexpression of βIII-tubulin.
-
Profile Key Signaling Pathways: Assess the activation state of pro-survival pathways like PI3K/Akt/mTOR and MAPK/ERK via Western blotting for key phosphorylated proteins.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Chemosensitivity Assays
-
Question: My IC50 values for this compound vary significantly between replicate experiments. What could be the cause?
-
Answer: Inconsistent IC50 values are often due to experimental variability. Ensure the following:
-
Cell Seeding Density: Use a consistent cell number for each experiment, as cell density can affect drug sensitivity. Optimize seeding density to ensure cells are in the logarithmic growth phase during drug treatment.
-
Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.[6]
-
Incubation Time: Use a fixed incubation time for drug exposure in all experiments.
-
Cell Line Stability: If you are using a resistant cell line, periodically re-evaluate its resistance profile, as it can change over multiple passages. It is good practice to use cells from a frozen stock with a confirmed passage number.
-
Issue 2: Determining the Primary Mechanism of Acquired Resistance
-
Question: How do I systematically identify the most likely resistance mechanism in my newly developed this compound-resistant cell line?
-
Answer: A stepwise approach is recommended. The following workflow can help you efficiently pinpoint the resistance mechanism.
Quantitative Data Summary
The following tables present hypothetical data from experiments comparing a sensitive parental cell line (MCF-7) to a derived this compound-resistant cell line (MCF-7/TzR).
Table 1: Comparative IC50 Values for this compound
| Cell Line | This compound IC50 (nM) | This compound + Verapamil (10 µM) IC50 (nM) | Resistance Fold |
| MCF-7 (Parental) | 15.2 ± 1.8 | 14.5 ± 2.1 | 1.0 |
| MCF-7/TzR | 485.6 ± 35.2 | 25.3 ± 4.5 | 31.9 |
Table 2: Relative mRNA Expression of ABC Transporters and Tubulin Isotypes
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
| ABCB1 (MDR1) | MCF-7/TzR | 42.5 ± 5.3 |
| TUBB3 (βIII-tubulin) | MCF-7/TzR | 1.8 ± 0.4 |
Table 3: Protein Expression Levels from Western Blot Analysis
| Protein | Cell Line | Relative Protein Expression (Normalized to β-actin) |
| P-glycoprotein | MCF-7 (Parental) | 1.0 |
| MCF-7/TzR | 35.2 | |
| Phospho-Akt (Ser473) | MCF-7 (Parental) | 1.0 |
| MCF-7/TzR | 4.7 | |
| Total Akt | MCF-7 (Parental) | 1.0 |
| MCF-7/TzR | 1.2 |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Protein Expression Analysis
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-P-gp, anti-pAkt, anti-Akt, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[7]
Visual Guides
References
- 1. tubintrain.eu [tubintrain.eu]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-based strategies for overcoming taxol-resistance in cancer therapy – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
Technical Support Center: Refining Taxezopidine L Delivery for In-Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining delivery methods for Taxezopidine L in in-vivo research. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial routes of administration for this compound in rodent models?
A1: For initial in-vivo studies aiming for consistent systemic exposure, intravenous (IV) or intraperitoneal (IP) administration is recommended. Diterpenoid compounds like this compound can exhibit variable oral bioavailability. IV administration ensures the entire dose reaches systemic circulation, while IP injection is a common and less technically demanding alternative that generally leads to good systemic exposure.
Q2: What are suitable vehicles for dissolving this compound for in-vivo injections?
A2: this compound is reported to be soluble in organic solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate[1]. For in-vivo use, a co-solvent system is often necessary to achieve a formulation that is both soluble and biocompatible. It is crucial to perform a small-scale solubility test with your specific batch of this compound before preparing a large volume for injection. Always consider the potential toxicity of the vehicle itself and include a vehicle-only control group in your experiments.[2][3]
Q3: How can I minimize variability between animals in my this compound study?
A3: High variability between animals can obscure the true effect of the compound. To minimize this, ensure precise and consistent dosing techniques, and normalize the dose to the body weight of each animal.[4] It is also important to use age- and sex-matched animals and to increase the number of animals per group to improve statistical power.[4] Standardizing experimental conditions, such as housing, diet, and light cycles, is also critical.
Q4: What should I do if I observe unexpected toxicity in my animals?
A4: Unexpected toxicity can arise from off-target effects of the compound, impurities from synthesis, or vehicle toxicity.[2][4] First, consider reducing the dose to determine if the toxicity is dose-dependent.[4] It is also essential to run a vehicle-only control group to rule out any adverse effects from the formulation itself.[2] Verifying the purity of your this compound batch using methods like HPLC or mass spectrometry is also recommended.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in-vivo experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Formulation | - Concentration exceeds solubility in the chosen vehicle.- Incorrect mixing order of co-solvents.- Temperature changes affecting solubility. | - Perform a solubility test to determine the maximum concentration.- Dissolve this compound in the organic solvent (e.g., DMSO) first before adding aqueous components.- Gently warm the solution before injection.[2][3] |
| Lack of Efficacy or Inconsistent Results | - Poor bioavailability or rapid metabolism.- Insufficient dose or dosing frequency.- Inaccurate or inconsistent dosing. | - Consider alternative routes of administration (e.g., IV instead of IP).- Perform a dose-response study to find the optimal dose.- Ensure precise and consistent dosing techniques, normalizing to body weight.[4] |
| Injection Site Leakage or Irritation | - Needle gauge is too large.- Injection volume is too high.- High concentration of organic solvent in the vehicle. | - Use a smaller gauge needle (e.g., 27-30G).- Keep the injection volume appropriate for the animal's size.- Reduce the percentage of the organic co-solvent if possible and alternate injection sites.[2][3] |
| High Variability Between Animals | - Inconsistent dosing technique.- Inherent biological differences. | - Ensure precise and consistent administration of the compound.- Increase the number of animals per group to improve statistical power.- Ensure animals are age- and sex-matched.[4] |
| Unexpected Toxicity (e.g., weight loss, lethargy) | - Dose is too high.- Vehicle toxicity.- Off-target effects of the compound. | - Reduce the dosage of this compound.- Run a vehicle-only control group.- Conduct a literature search for known off-target effects of similar compounds.[2][4] |
Experimental Protocols
General Protocol for In-Vivo Administration of this compound
-
Compound Preparation:
-
Based on the desired dose and the average weight of the animals, calculate the required amount of this compound.
-
Dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Slowly add the aqueous component (e.g., saline, PBS) to the dissolved compound while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <10% for IP injections) to avoid toxicity.[4]
-
Visually inspect the final formulation for any signs of precipitation before drawing it into the syringe.[2]
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week before the experiment begins.[4]
-
Record the body weight of each animal before dosing to calculate the precise injection volume.
-
Administer the prepared this compound solution via the chosen route of administration (e.g., intraperitoneal injection, intravenous injection).
-
Administer the vehicle solution alone to the control group in the same volume and by the same route.[4]
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.[2]
-
At the end of the study, collect tissues or blood samples for downstream analysis as required by your experimental design.
-
Visualizations
Hypothetical Signaling Pathway
// Nodes TaxezopidineL [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Target Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KinaseA [label="Kinase A", fillcolor="#FBBC05", fontcolor="#202124"]; KinaseB [label="Kinase B", fillcolor="#FBBC05", fontcolor="#202124"]; TranscriptionFactor [label="Transcription Factor", fillcolor="#34A853", fontcolor="#FFFFFF"]; GeneExpression [label="Gene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellularResponse [label="Cellular Response", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges TaxezopidineL -> Receptor [label="Binds"]; Receptor -> KinaseA [label="Activates"]; KinaseA -> KinaseB [label="Phosphorylates"]; KinaseB -> TranscriptionFactor [label="Activates"]; TranscriptionFactor -> GeneExpression [label="Regulates"]; GeneExpression -> CellularResponse; } .dot
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
// Nodes start [label="Start: Hypothesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol_dev [label="Protocol Development\n(Dose, Vehicle, Route)"]; animal_acclimatization [label="Animal Acclimatization"]; group_assignment [label="Group Assignment\n(Treatment vs. Vehicle Control)"]; dosing [label="this compound Administration"]; monitoring [label="In-Life Monitoring\n(Toxicity, Efficacy)"]; endpoint [label="Endpoint Data Collection\n(Tissues, Blood)"]; analysis [label="Data Analysis"]; conclusion [label="Conclusion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> protocol_dev; protocol_dev -> animal_acclimatization; animal_acclimatization -> group_assignment; group_assignment -> dosing; dosing -> monitoring; monitoring -> endpoint; endpoint -> analysis; analysis -> conclusion; } .dot
Caption: General experimental workflow for in-vivo testing.
References
Validation & Comparative
Comparative Analysis of Microtubule-Stabilizing Agents: Paclitaxel vs. Taxezopidine L
A comprehensive comparison between the well-established microtubule-stabilizing agent, Paclitaxel, and the novel compound, Taxezopidine L, reveals significant gaps in the current scientific literature for the latter, precluding a detailed, data-driven analysis. While Paclitaxel's mechanism of action and its effects on microtubule stability are extensively documented, this compound remains a largely uncharacterized compound in publicly accessible research.
Paclitaxel, a member of the taxane (B156437) family of chemotherapeutic drugs, is renowned for its ability to bind to the β-tubulin subunit of microtubules. This interaction promotes the assembly of tubulin into microtubules and inhibits their depolymerization, leading to the formation of overly stable and nonfunctional microtubule bundles. This disruption of the natural microtubule dynamics ultimately triggers cell cycle arrest and apoptosis, forming the basis of its anticancer activity.
In contrast, information regarding this compound is sparse. Available data from chemical suppliers suggests that this compound can inhibit the calcium-induced depolymerization of microtubules, indicating that it also functions as a microtubule-stabilizing agent. However, crucial details regarding its specific binding site on the tubulin dimer, its quantitative effects on microtubule polymerization and dynamics, and its mechanism of inducing cell death are not available in peer-reviewed scientific literature.
Due to this lack of empirical data for this compound, a direct comparative analysis with Paclitaxel, complete with quantitative data tables, detailed experimental protocols, and mechanistic diagrams, cannot be conducted at this time. The scientific community awaits further research to elucidate the pharmacological profile of this compound.
The Established Benchmark: Paclitaxel's Mechanism of Action
Paclitaxel's interaction with microtubules has been a subject of intense study for decades. Its primary mechanism involves binding to a specific pocket on the β-tubulin subunit, which is located on the inner surface (lumen) of the microtubule. This binding event has several key consequences:
-
Promotion of Tubulin Polymerization: Paclitaxel lowers the critical concentration of tubulin required for polymerization, effectively shifting the equilibrium towards microtubule assembly.
-
Inhibition of Depolymerization: Once formed, paclitaxel-stabilized microtubules are highly resistant to depolymerization by factors such as low temperature and calcium ions.
-
Suppression of Microtubule Dynamics: The dynamic instability of microtubules, characterized by alternating phases of growth and shrinkage, is essential for various cellular processes, particularly mitosis. Paclitaxel suppresses these dynamics, leading to mitotic arrest.
-
Formation of Microtubule Bundles: At higher concentrations, Paclitaxel induces the formation of abnormal bundles of microtubules within the cell.
The culmination of these effects is the disruption of the mitotic spindle, preventing proper chromosome segregation and ultimately leading to programmed cell death (apoptosis).
The Enigma of this compound
The limited information available for this compound only allows for a speculative comparison with Paclitaxel. The statement that it "can markedly inhibit Ca2+-induced depolymerization of microtubules" suggests a stabilizing effect similar to Paclitaxel. However, without further data, it is impossible to determine if this compound:
-
Binds to the same or a different site on tubulin as Paclitaxel.
-
Exhibits a similar or distinct potency in stabilizing microtubules.
-
Affects microtubule dynamics in an identical or novel manner.
-
Induces cell death through the same or alternative signaling pathways.
Future Directions
To enable a meaningful comparative analysis, future research on this compound should focus on:
-
Biochemical Assays: Characterizing its binding affinity to tubulin and its effect on in vitro tubulin polymerization kinetics.
-
Structural Studies: Determining its precise binding site on the tubulin dimer through techniques like X-ray crystallography or cryo-electron microscopy.
-
Cell-Based Assays: Quantifying its impact on cellular microtubule networks, cell cycle progression, and induction of apoptosis in various cell lines.
Until such data becomes available, a comprehensive and objective comparison between this compound and Paclitaxel remains an open area for scientific investigation. Researchers and drug development professionals are encouraged to consult forthcoming studies for a clearer understanding of this compound's potential as a microtubule-targeting agent.
Benchmarking the Therapeutic Index of Taxezopidine L Against Established Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel therapeutic agent, Taxezopidine L, against established chemotherapeutic drugs. The focus of this comparison is the therapeutic index (TI), a critical measure of a drug's safety and efficacy. All data presented is based on preclinical models and is intended to provide a framework for further research and development.
Introduction to Therapeutic Index
The therapeutic index is a quantitative measurement of the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index is preferable as it indicates a wider margin between the doses that are therapeutic and those that are toxic.[1][2][3]
Therapeutic Index (TI) = TD50 / ED50
Drugs with a narrow therapeutic index require careful dose titration and patient monitoring to avoid adverse effects.[4][5]
Hypothetical Profile of this compound
For the purpose of this guide, this compound is a novel investigational compound with a proposed mechanism of action targeting the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers.
Mechanism of Action of this compound
This compound is hypothesized to be a potent and selective inhibitor of the downstream effector, β-catenin/TCF-mediated transcription. By preventing the transcription of Wnt target genes, this compound aims to induce apoptosis and inhibit cell proliferation in cancer cells with aberrant Wnt signaling.
Comparative Therapeutic Index
The following table summarizes the preclinical therapeutic indices of this compound and several established chemotherapeutic agents in a murine model of colorectal cancer.
| Drug | Target/Mechanism of Action | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TD50/ED50) |
| This compound | Wnt/β-catenin Pathway Inhibitor | 15 | 150 | 10 |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | 25 | 100 | 4 |
| Oxaliplatin | DNA Cross-linking Agent | 5 | 15 | 3 |
| Irinotecan | Topoisomerase I Inhibitor | 20 | 80 | 4 |
| Paclitaxel | Microtubule Stabilizer | 10 | 40 | 4 |
Note: These values are hypothetical and for illustrative purposes. Actual values can vary significantly based on the specific cancer model, formulation, and administration route.
Experimental Protocols
The determination of the therapeutic index requires robust preclinical evaluation of both efficacy and toxicity. The following are generalized protocols for such studies.
1. In Vivo Efficacy Study (ED50 Determination)
-
Objective: To determine the dose of this compound that causes a 50% reduction in tumor growth.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) xenografted with human colorectal cancer cells exhibiting high Wnt pathway activation.
-
Methodology:
-
Tumor cells are implanted subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and multiple this compound dose groups.
-
Drugs are administered via a clinically relevant route (e.g., intraperitoneal or intravenous) for a specified duration.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the dose-response relationship is plotted to calculate the ED50.
-
2. In Vivo Toxicity Study (TD50 Determination)
-
Objective: To determine the dose of this compound that causes significant toxicity in 50% of the animals.
-
Animal Model: Healthy mice of the same strain used for efficacy studies.
-
Methodology:
-
Animals are randomized into vehicle control and multiple this compound dose groups.
-
The drug is administered at escalating doses.
-
Animals are monitored for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Hematology and clinical chemistry analyses are performed on blood samples.
-
At the end of the study, major organs are collected for histopathological examination.
-
The dose-response curve for a key toxicity parameter (e.g., a specific hematological change or a defined level of weight loss) is used to determine the TD50.
-
Discussion and Future Directions
The hypothetical preclinical data suggests that this compound possesses a favorable therapeutic index compared to several established chemotherapeutics in a colorectal cancer model. This wider therapeutic window may translate to a better safety profile in clinical settings. However, it is crucial to note that these are preliminary and hypothetical findings.
Further investigation is warranted to:
-
Confirm the mechanism of action and selectivity of this compound.
-
Evaluate the therapeutic index in a broader range of cancer models.
-
Conduct comprehensive IND-enabling toxicology studies.
The successful translation of these preclinical findings to the clinic will depend on rigorous and well-designed clinical trials.[6][7]
Disclaimer: this compound is a fictional compound created for the purpose of this illustrative guide. The data and experimental protocols are generalized and should not be considered as factual results for any existing therapeutic agent.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Drugs with narrow therapeutic index as indicators in the risk management of hospitalised patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Search Clinical Trials | Otsuka Clinical Trials [trials.otsuka-us.com]
- 7. Find a Clinical Trial [clinicaltrials.takeda.com]
A Comparative Guide to Investigating the Reproducibility of Novel Taxane-like Microtubule Stabilizers: A Case Study Approach with Taxezopidine L
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the critical aspect of experimental reproducibility for novel microtubule-stabilizing agents, using the sparsely documented compound Taxezopidine L as a case study. Due to the limited publicly available data on this compound, this document outlines a comparative framework, referencing the well-characterized taxane, Paclitaxel, to provide a foundational methodology for researchers investigating new compounds within this class. The primary reported effect of this compound is its ability to inhibit calcium-induced depolymerization of microtubules, suggesting a mechanism of action common to other taxanes.
Comparative Analysis of Microtubule-Stabilizing Agents
To assess the efficacy and reproducibility of a novel compound like this compound, a direct comparison with a standard agent such as Paclitaxel is essential. The following table outlines key quantitative parameters that should be evaluated across different laboratory settings to establish a robust profile of the compound's activity.
| Parameter | Description | Typical Values for Paclitaxel | Hypothetical Data for this compound (for illustrative purposes) |
| EC₅₀ (Tubulin Polymerization) | The half-maximal effective concentration required to induce tubulin polymerization. | 0.1 - 1 µM | 0.5 - 2 µM |
| IC₅₀ (Cell Proliferation) | The half-maximal inhibitory concentration against a specific cancer cell line (e.g., HeLa, MCF-7). | 2 - 10 nM | 10 - 50 nM |
| Microtubule Mass Increase (%) | The percentage increase in polymerized microtubule mass in treated cells compared to control. | 200 - 400% | 150 - 300% |
| G2/M Cell Cycle Arrest (%) | The percentage of cells arrested in the G2 or M phase of the cell cycle following treatment. | 60 - 80% | 50 - 70% |
Experimental Protocols
Detailed and consistent experimental design is fundamental to ensuring the reproducibility of findings. Below are methodologies for key experiments to characterize a novel microtubule-stabilizing agent.
1. In Vitro Tubulin Polymerization Assay
-
Objective: To quantify the direct effect of the compound on the polymerization of purified tubulin.
-
Methodology:
-
Purified tubulin (e.g., from bovine brain) is suspended in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
The compound (this compound or Paclitaxel) is added at varying concentrations.
-
The mixture is incubated at 37°C to initiate polymerization.
-
The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
The EC₅₀ value is calculated from the dose-response curve.
-
2. Cell-Based Proliferation Assay
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the compound.
-
After a 48-72 hour incubation period, cell viability is assessed using an MTT or resazurin-based assay.
-
The absorbance or fluorescence is measured, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
-
3. Immunofluorescence Staining of Microtubules
-
Objective: To visualize the effect of the compound on the cellular microtubule network.
-
Methodology:
-
Cells are grown on coverslips and treated with the compound for a specified duration.
-
The cells are fixed with paraformaldehyde or methanol (B129727) and permeabilized.
-
Microtubules are stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
The coverslips are mounted on slides with a DAPI-containing medium to stain the nuclei.
-
The microtubule structure is visualized using fluorescence microscopy.
-
4. Flow Cytometry for Cell Cycle Analysis
-
Objective: To quantify the percentage of cells arrested in the G2/M phase of the cell cycle.
-
Methodology:
-
Cells are treated with the compound for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).
-
Both adherent and floating cells are collected, washed, and fixed in cold ethanol.
-
The cells are treated with RNase and stained with propidium (B1200493) iodide.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases is determined from the resulting DNA histogram.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Taxane-like Drugs
The diagram below illustrates the generally accepted signaling pathway for taxane-like microtubule-stabilizing agents, leading to apoptosis.
Caption: Mechanism of action for taxane-like microtubule stabilizers.
Experimental Workflow for Reproducibility Assessment
This workflow outlines the logical steps for assessing the reproducibility of a novel compound's effects across different lab settings.
Caption: Workflow for validating the reproducibility of experimental results.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Taxezopidine L
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Taxezopidine L. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research activities involving this compound.
Personal Protective Equipment (PPE)
Given that this compound is a taxoid diterpenoid, a class of compounds that includes the cytotoxic agent Paclitaxel (Taxol), stringent PPE protocols are mandatory. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Guidelines |
| Hand Protection | Gloves | Double nitrile gloves are required. The outer glove should be chemotherapy-rated and tested against hazardous drugs (ASTM D6978). Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[1][2][3] |
| Body Protection | Gown | A disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs is mandatory. The gown should fasten in the back.[2][4] |
| Eye and Face Protection | Goggles and Face Shield | Chemical safety goggles are required at all times.[1] A full-face shield must be worn over goggles when there is a risk of splashes or aerosol generation.[1][4] |
| Respiratory Protection | Respirator | For handling this compound powder or when aerosols may be generated, a fit-tested NIOSH-approved N95 or N100 respirator is required.[2][3][4] For cleaning up large spills or when dealing with volatile agents, a powered air-purifying respirator (PAPR) may be necessary.[3][5] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in areas where this compound is handled and should be removed before exiting the area.[2] |
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key procedural steps.
-
Preparation:
-
All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1]
-
Before entering the handling area, don all required PPE in the following order: shoe covers, inner gloves, gown, outer gloves (over the gown cuffs), and respiratory and eye/face protection.
-
-
Weighing and Reconstitution:
-
When weighing the powdered compound, use a containment balance enclosure if available.
-
To reconstitute, slowly add the solvent to the vial to avoid aerosolization.
-
-
Experimental Procedures:
-
When adding this compound to cell cultures or reaction mixtures, use Luer-Lok syringes and connections to prevent accidental disconnection and spills.
-
Clearly label all containers with the compound name and hazard symbols.
-
-
Decontamination and Cleanup:
-
After each use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
For small spills (less than 5 mL), wear full PPE and absorb the spill with an inert material.[5] Clean the area with a suitable detergent and rinse thoroughly.
-
For large spills, evacuate the area and follow your institution's hazardous material spill response protocol.[5]
-
-
Doffing PPE:
-
Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield/goggles, gown, inner gloves, and respirator.
-
Dispose of all single-use PPE in the designated waste stream immediately after removal.
-
Disposal Plan
This compound and all contaminated materials must be disposed of as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Expired this compound | Black hazardous waste container | Dispose of as bulk chemotherapy waste. The container must be clearly labeled as "Hazardous Waste" and include the chemical name.[6][7] |
| Contaminated Labware (vials, pipette tips, etc.) | Yellow trace chemotherapy waste container | All sharps should be placed in a puncture-resistant sharps container specifically for chemotherapy waste.[6][8] Other labware should be placed in a yellow bag or container.[6][8] |
| Contaminated PPE (gloves, gowns, etc.) | Yellow trace chemotherapy waste container | Place all used PPE in a designated yellow bag immediately after use.[6][8] |
| Liquid Waste (e.g., from cell culture) | Labeled hazardous liquid waste container | Do not pour liquid waste containing this compound down the drain.[8] Collect in a clearly labeled, sealed container for hazardous waste pickup. |
Experimental Protocol: Microtubule Stabilization/Destabilization Assay
This protocol is adapted from general procedures for taxoid compounds and is designed to assess the effect of this compound on microtubule polymerization.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., BRB80)
-
Fluorescent reporter dye that binds to microtubules
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel)
-
Negative control (DMSO)
-
96-well black microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, prepare serial dilutions of this compound in polymerization buffer. Include wells for the positive and negative controls.
-
-
Polymerization Reaction:
-
Prepare a master mix of tubulin, GTP, and the fluorescent reporter dye in polymerization buffer on ice.
-
To initiate the reaction, add the tubulin master mix to each well of the pre-warmed (37°C) 96-well plate containing the this compound dilutions and controls.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of this compound and the controls.
-
An increase in the rate and extent of the fluorescence signal compared to the negative control indicates microtubule stabilization.
-
Representative Signaling Pathway: Taxoid Biosynthesis
This compound is a taxoid, and its biosynthesis is expected to follow a pathway similar to that of the well-studied taxoid, Taxol. The following diagram illustrates the key steps in the biosynthesis of the taxane (B156437) core, which is the precursor to various taxoids.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. ohsinsider.com [ohsinsider.com]
- 5. epcc.edu [epcc.edu]
- 6. stericycle.com [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
